2-(2-Chlorobenzoyl)-3-(dimethylamino)acrylonitrile

Agrochemical Herbicide Structure-Activity Relationship

Procure 2-(2-Chlorobenzoyl)-3-(dimethylamino)acrylonitrile (CAS 52200-17-6), the ortho-chlorinated isomer critical for replicating pre-emergent herbicidal activity. Its unique substitution pattern ensures balanced monocot/dicot control, validated by US3865863A. Avoid invalid comparative studies with meta/para isomers. Essential for SAR, heterocyclic synthesis, and cross-coupling library generation. Verify purity via melting point 117-119°C.

Molecular Formula C12H11ClN2O
Molecular Weight 234.68 g/mol
CAS No. 52200-17-6
Cat. No. B1602019
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Chlorobenzoyl)-3-(dimethylamino)acrylonitrile
CAS52200-17-6
Molecular FormulaC12H11ClN2O
Molecular Weight234.68 g/mol
Structural Identifiers
SMILESCN(C)C=C(C#N)C(=O)C1=CC=CC=C1Cl
InChIInChI=1S/C12H11ClN2O/c1-15(2)8-9(7-14)12(16)10-5-3-4-6-11(10)13/h3-6,8H,1-2H3/b9-8+
InChIKeySOZNEWYNLUEBPT-CMDGGOBGSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Chlorobenzoyl)-3-(dimethylamino)acrylonitrile (CAS 52200-17-6): Core Identity and Procurement Starting Point


2-(2-Chlorobenzoyl)-3-(dimethylamino)acrylonitrile (CAS 52200-17-6), a crystalline solid with a molecular weight of 234.68 g/mol , is an ortho-chlorinated aryl enaminone [1]. This compound serves as a versatile building block in synthetic organic chemistry, particularly for the construction of heterocyclic frameworks [2]. Its primary reported commercial utility lies in the research agrochemical sector, specifically as an active principle in pre-emergent herbicidal formulations [3].

Why Unverified 2-(2-Chlorobenzoyl)-3-(dimethylamino)acrylonitrile Substitution Fails: The Risk of Using Generic or Uncharacterized Analogs


The critical differentiator for this compound is its ortho-substitution pattern on the benzoyl ring [1]. In herbicidal assays, the position of the chlorine atom has a profound, non-linear impact on performance. While the para-isomer (2-(4-Chlorobenzoyl)) exhibits markedly reduced activity against certain broadleaf species, and the meta-isomer (2-(3-Chlorobenzoyl)) demonstrates a different spectrum of potency against grasses, the ortho-isomer (CAS 52200-17-6) provides a unique and balanced activity profile [2]. Therefore, substitution with a seemingly minor isomeric variation or an unspecified halogenated analog will invalidate any comparative study and is not a scientifically valid procurement strategy without independent re-validation of the specific target profile.

Quantitative Evidence Guide: Verifiable Differentiation for 2-(2-Chlorobenzoyl)-3-(dimethylamino)acrylonitrile


Ortho-Chloro Position Confers a Unique and Quantified Pre-Emergence Herbicidal Activity Profile Compared to Meta and Para Isomers

In a standardized greenhouse microscreen test, the pre-emergence herbicidal activity of 2-(2-chlorobenzoyl)-3-(dimethylamino)acrylonitrile was evaluated head-to-head against its meta- and para-chloro isomers, as well as other analogs, at an application rate of 15 lbs/acre [1]. The ortho-isomer (2-chloro) demonstrated a distinct, balanced activity profile, showing potent and non-selective control across both monocot (crabgrass, johnson grass) and dicot (mustard, pigweed) weed species. This contrasts sharply with the para-isomer, which exhibited significantly reduced activity against mustard, and the meta-isomer, which showed a reduced effect on crabgrass [1].

Agrochemical Herbicide Structure-Activity Relationship

Crystallographic and Thermal Identity: Melting Point Differentiation as a Critical Quality Attribute for Solid-State Handling and Purity Verification

The melting point of 2-(2-chlorobenzoyl)-3-(dimethylamino)acrylonitrile is a key physical characteristic that enables its unequivocal identification and purity assessment. The compound has a reported melting point range of 129-131 °C [1]. This is a distinct and verifiable thermal event that differentiates it from its closest positional isomers, which have been synthesized and characterized under identical or similar conditions, providing a reliable comparator for identity confirmation upon receipt of material [1].

Quality Control Solid-State Chemistry Analytical Chemistry

Validated Enaminone Synthon: A Quantified Reactive Platform for Diversity-Oriented Heterocyclic Synthesis

The compound's structure classifies it as an α-enaminone [1]. As a class, enaminones are highly versatile building blocks for the efficient construction of complex heterocyclic scaffolds [2]. The presence of the ortho-chloro substituent on the benzoyl ring is significant as it introduces an additional site for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) [1], a feature absent in the unsubstituted phenyl analog, thereby providing a handle for further molecular diversification.

Medicinal Chemistry Organic Synthesis Heterocyclic Chemistry

Quantified Lipophilicity: LogP as a Key Descriptor for Predictive ADME and Agrochemical Formulation Modeling

The calculated partition coefficient (XLogP3) for 2-(2-chlorobenzoyl)-3-(dimethylamino)acrylonitrile is 2.5 [1]. This value is a critical descriptor for in silico modeling of membrane permeability, bioavailability, and environmental fate in agrochemical research [2]. While specific experimental LogP values for all isomers are not uniformly reported in public literature, this calculated value provides a standardized, quantitative parameter for comparative molecular property analysis and compound prioritization in early discovery.

ADME Prediction Computational Chemistry Agrochemical Formulation

Procurement-Aligned Application Scenarios for 2-(2-Chlorobenzoyl)-3-(dimethylamino)acrylonitrile


Agrochemical R&D: Validating Pre-Emergent Herbicidal Lead Series

The primary, evidence-backed application for this compound is in agrochemical research as a lead compound or key intermediate for novel herbicides. The quantitative data from U.S. Patent US3865863A [1] provides a direct baseline for its pre-emergence activity against a standard panel of monocot and dicot weeds. A researcher can procure this specific ortho-isomer to replicate these results and conduct structure-activity relationship (SAR) studies, comparing its broad-spectrum control profile against the inferior and spectrum-narrowed profiles of the meta- and para-isomers [1]. This ensures that any new analogs are benchmarked against a well-characterized and active comparator.

Medicinal Chemistry: Orthogonal Synthetic Diversification with a Multifunctional Scaffold

For synthetic and medicinal chemists, this compound is a validated and versatile building block. As an α-enaminone [1], it can undergo a wide range of transformations to generate diverse nitrogen-containing heterocycles [2]. Critically, the ortho-chloro substituent provides a distinct and orthogonal synthetic handle for late-stage functionalization via cross-coupling, enabling the rapid generation of compound libraries that would not be accessible from the unsubstituted parent scaffold. The defined melting point (129-131 °C) [3] also provides a reliable quality checkpoint upon receipt of the material from any vendor.

Computational and Analytical Chemistry: A Benchmark for In Silico Property and Analytical Method Validation

The compound's defined physicochemical properties make it a suitable standard for computational and analytical workflows. Its calculated LogP (XLogP3 = 2.5) [1] serves as a quantitative benchmark for validating in silico predictive models. Furthermore, its distinct and well-defined melting point (129-131 °C) [2] allows for its use as a reference compound in developing new differential scanning calorimetry (DSC) or thermal analysis methods, or for verifying the performance of melting point apparatus. The significant difference in melting point from its isomers [2] also makes it a useful probe for developing and testing novel analytical separation methods (e.g., HPLC) aimed at resolving positional isomers.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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